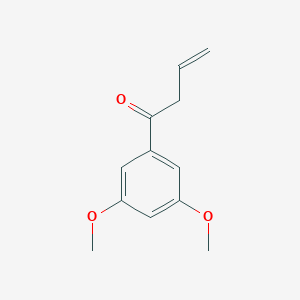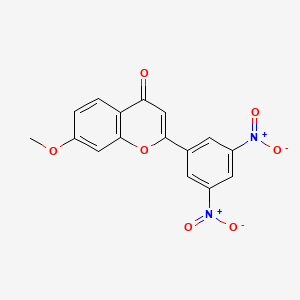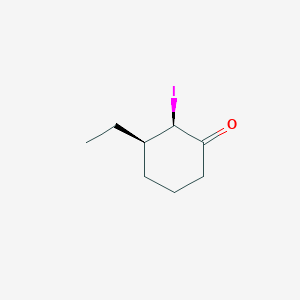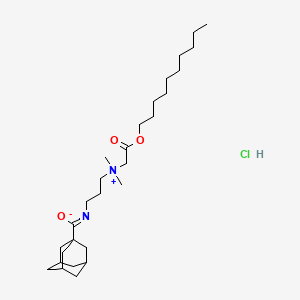
C28H51ClN2O3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the molecular formula C28H51ClN2O3 is a complex organic molecule. This compound is characterized by its unique structure, which includes a combination of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. It is used in various scientific research applications due to its specific chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of C28H51ClN2O3 involves multiple steps, typically starting with the preparation of intermediate compounds that are then combined under specific conditions to form the final product. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired chemical reactions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are precisely controlled, minimizing the risk of side reactions and impurities.
化学反应分析
Types of Reactions
C28H51ClN2O3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions. Substitution reactions may require the presence of a catalyst or a specific solvent to facilitate the reaction.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent and the reaction conditions.
科学研究应用
C28H51ClN2O3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.
Biology: The compound is used in biochemical assays and studies to understand its effects on biological systems.
Medicine: this compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: The compound is used in the production of specialty chemicals and materials, taking advantage of its unique chemical properties.
作用机制
The mechanism of action of C28H51ClN2O3 involves its interaction with specific molecular targets in biological systems. This interaction can lead to various effects, depending on the nature of the target and the pathways involved. For example, the compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
相似化合物的比较
C28H51ClN2O3 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups, such as:
C28H51ClN2O2: This compound has a similar structure but lacks one oxygen atom, which can significantly alter its chemical properties and reactivity.
C28H51BrN2O3: This compound has a bromine atom instead of chlorine, which can affect its reactivity and interactions with other molecules.
属性
分子式 |
C28H51ClN2O3 |
|---|---|
分子量 |
499.2 g/mol |
IUPAC 名称 |
N-[3-[(2-decoxy-2-oxoethyl)-dimethylazaniumyl]propyl]adamantane-1-carboximidate;hydrochloride |
InChI |
InChI=1S/C28H50N2O3.ClH/c1-4-5-6-7-8-9-10-11-15-33-26(31)22-30(2,3)14-12-13-29-27(32)28-19-23-16-24(20-28)18-25(17-23)21-28;/h23-25H,4-22H2,1-3H3;1H |
InChI 键 |
GKQQWOLOFUAJJB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCOC(=O)C[N+](C)(C)CCCN=C(C12CC3CC(C1)CC(C3)C2)[O-].Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl-](/img/structure/B15171806.png)
![2-Cyanoethyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B15171822.png)
![ethyl [(2Z)-2-({[4-chloro-2-(1H-tetrazol-1-yl)phenyl]carbonyl}imino)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B15171826.png)
![({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B15171836.png)
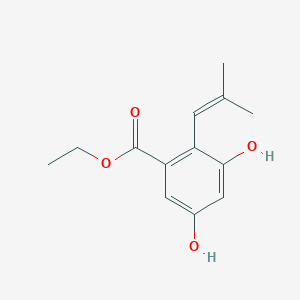
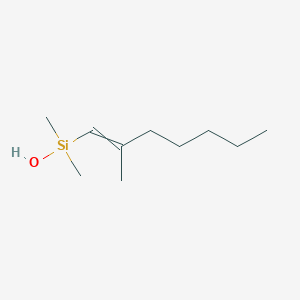

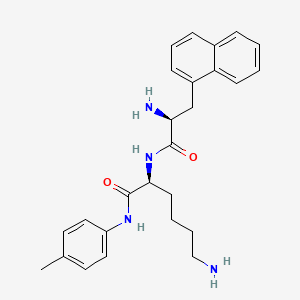
![3-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}propane-1-sulfonic acid](/img/structure/B15171869.png)
![N-[(4-Chlorophenyl)methyl]-N'-hydroxyurea](/img/structure/B15171873.png)
